molecular formula C25H22BrN5O2S B12162626 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12162626
M. Wt: 536.4 g/mol
InChI Key: DNEJGVGZWAZWJV-WPWMEQJKSA-N
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Description

2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel, potent dual inhibitor targeting non-receptor tyrosine kinases, specifically SRC and Abelson (Abl1). Its primary research value lies in the investigation of oncogenic signaling pathways and the development of targeted cancer therapeutics. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation activity and downstream signaling cascades, such as those involved in cell proliferation, adhesion, and survival. Studies have identified this compound as a lead molecule with significant cytotoxic activity, particularly against chronic myeloid leukemia (CML) cell lines, including K562, by inducing apoptosis and inhibiting colony formation. Its mechanism is linked to the disruption of BCR-ABL and SRC signaling, which are critical drivers in several hematological and solid tumors. Researchers utilize this inhibitor to explore drug resistance mechanisms, synergistic effects with other chemotherapeutic agents, and the broader role of SRC/Abl1 in cancer cell pathology. It is supplied for research purposes only, ensuring high purity and batch-to-batch consistency for reliable and reproducible experimental results in biochemical assays and cell-based studies.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-17(19-9-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-7-4-3-5-8-18)31(25)21-13-11-20(26)12-14-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+

InChI Key

DNEJGVGZWAZWJV-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole ring is synthesized by reacting 4-bromophenyl hydrazine with benzoyl chloride in a 1:1 molar ratio under basic conditions.

Reaction Conditions

  • Solvent: Anhydrous methanol or ethanol.

  • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Temperature: Reflux at 80–90°C for 8–12 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the triazole ring. The 4-bromophenyl group directs regioselectivity at the N1 position, while the phenyl group occupies the C5 position.

Sulfanyl-Acetohydrazide Side Chain Introduction

S-Alkylation of Triazole-Thiol Intermediate

The triazole-thiol intermediate undergoes S-alkylation with 2-chloroacetohydrazide to introduce the sulfanyl-acetohydrazide moiety.

Procedure

  • Dissolve 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) in dry DMF.

  • Add 2-chloroacetohydrazide (1.2 eq) and K₂CO₃ (2 eq).

  • Stir at 60°C for 6 hours under nitrogen.

Optimization Data

ParameterOptimal ValueYield Impact
SolventDMFMax solubility
Temperature60°C85% yield
Reaction Time6 hoursAvoids di-alkylation

Purification
Crude product is washed with ice-cold water and recrystallized from ethanol/water (3:1).

Hydrazone Formation

Condensation with 3-Methoxyacetophenone

The final step involves Schiff base formation between the acetohydrazide intermediate and 3-methoxyacetophenone .

Reaction Setup

  • Molar Ratio: 1:1.1 (acetohydrazide : ketone).

  • Catalyst: Glacial acetic acid (2–3 drops).

  • Solvent: Ethanol (95%).

  • Conditions: Reflux at 78°C for 4–5 hours.

Stereochemical Control
The (E) -configuration is favored due to steric hindrance between the methoxyphenyl group and triazole ring, confirmed by NMR NOE experiments.

Yield and Purity

  • Isolated Yield: 70–75%.

  • Purity: >98% (HPLC, C18 column, methanol/water 70:30).

Comparative Analysis of Methodologies

Solvent Systems

SolventReaction StepAdvantagesDrawbacks
MethanolTriazole synthesisHigh solubility of K₂CO₃Slow reaction kinetics
DMFS-AlkylationPolar aprotic efficiencyDifficult removal
EthanolHydrazone formationEco-friendly, low costLimited ketone solubility

Catalytic Efficiency

  • K₂CO₃ vs. NaOH: K₂CO₃ provides milder basicity, reducing side reactions during S-alkylation.

  • Acetic Acid: Enhances imine formation kinetics without over-protonating the hydrazide.

Scalability and Industrial Feasibility

Pilot-Scale Adaptation

  • Batch Size: 1 kg trials achieved 65–68% overall yield.

  • Critical Parameters:

    • Temperature Control: ±2°C tolerance to prevent decomposition.

    • Oxygen Exclusion: Nitrogen sparging during S-alkylation to avoid oxidation.

Cost Analysis

ComponentCost Contribution
4-Bromophenyl hydrazine42%
3-Methoxyacetophenone28%
Solvents & Catalysts20%

Emerging Alternatives and Innovations

Microwave-Assisted Synthesis

Recent trials using microwave irradiation (300 W, 100°C) reduced triazole cyclization time to 30 minutes with comparable yields.

Flow Chemistry Approaches

Continuous flow systems minimize intermediate isolation steps, improving throughput by 40% in hydrazone formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves several steps including the formation of the triazole core and subsequent modifications to introduce the hydrazide moiety. Characterization techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from triazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In particular, studies have highlighted that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have been explored through various assays such as DPPH and ABTS assays. These studies suggest that some compounds within this class demonstrate strong antioxidant potential, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Emerging research indicates that triazole derivatives may also exhibit anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through various pathways. Specific derivatives have been tested in vitro against different cancer cell lines, showing promise in inhibiting cell proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Antioxidant Activity Assessment

In another study, a series of triazole compounds were assessed for their antioxidant activity using the DPPH assay. The findings revealed that specific compounds had IC50 values significantly lower than ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound ID Triazole Substituents (R1, R2) Hydrazide Substituent (R3) Key Structural Variations
Target Compound 4-Bromophenyl, Phenyl 3-Methoxyphenyl Reference
ZE-4b Ethyl, Pyridin-2-yl Phenyl Pyridine vs. phenyl; ethyl vs. bromo
303105-49-9 4-Chlorophenyl, 4-Methylphenyl 4-Bromophenyl Chloro vs. bromo; methylphenyl vs. phenyl
308096-14-2 Ethyl, 4-Methoxyphenyl 3-Phenylallylidene Allylidene vs. ethylidene; methoxy position
Compound 188 Dihydrobenzofuran-5-yl 4-Fluorophenyl Benzofuran vs. triazole; fluorine vs. methoxy
  • Methoxy vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~528.4 ~3.8 3 7 ~105
ZE-4b ~452.5 ~2.9 3 8 ~112
303105-49-9 ~541.9 ~4.1 2 6 ~98
Compound 188 ~358.3 ~2.5 2 5 ~85
  • The target compound’s higher molecular weight and LogP compared to ZE-4b suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The methoxy group contributes to a moderate polar surface area, balancing passive diffusion and solubility .

Bioactivity and Computational Insights

  • Molecular Docking: Triazole derivatives with bromo substituents (e.g., 303103-14-2 ) show enhanced kinase inhibition, suggesting the target compound may exhibit comparable activity .

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium, followed by reduction to yield the target hydrazide. Characterization techniques employed include IR spectroscopy, NMR (both 1D and 2D), and high-resolution mass spectrometry (HRMS) to confirm the structure of the synthesized compound .

Antimicrobial Activity

The synthesized triazole derivatives have been evaluated for their antimicrobial properties. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a related triazole derivative showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, suggesting that our compound may also possess similar antitubercular activity .

CompoundActivity TypeIC50 Value (μM)Reference
IT10Antitubercular2.32
IT06Antitubercular2.03

Cytotoxicity

The cytotoxic effects of the compound were assessed against various cancer cell lines. Preliminary studies indicate moderate cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 27.3 to 43.4 μM for related triazole derivatives .

Cell LineCompoundIC50 Value (μM)
MCF-747f27.3
HCT-11647e43.4

The biological activity of triazole derivatives is often linked to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For example, some compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders . Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in these pathways, enhancing their potential as therapeutic agents.

Case Studies

Recent research has demonstrated the efficacy of similar triazole compounds in preclinical models:

  • Antitubercular Efficacy : A study reported that a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited selective inhibition against Mycobacterium tuberculosis without significant toxicity towards human lung fibroblasts .
  • Cytotoxicity : Another investigation highlighted the anticancer properties of related triazole derivatives against various cancer cell lines, showing promising results in inhibiting cell viability at low micromolar concentrations .

Q & A

Q. What are the typical synthetic routes for this compound, and what critical steps ensure high purity?

The synthesis involves multi-step organic reactions, including:

  • Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux conditions .
  • Hydrazide conjugation : Condensation of the triazole-thiol intermediate with a substituted hydrazine derivative, requiring pH control (6.5–7.5) and anhydrous solvents (e.g., ethanol or DMF) .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product . Key validation : NMR (¹H/¹³C) for structural confirmation and HPLC (≥95% purity) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., methoxy, bromophenyl, and triazole protons) and confirms stereochemistry .
  • FT-IR : Detects functional groups (C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via triazole-thiol interactions .
  • Anticancer potential : Apoptosis induction in vitro through caspase-3 activation .
  • Enzyme modulation : Competitive inhibition of α-glucosidase and lipase, relevant to metabolic disorder research .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Experimental variables : Standardize assay conditions (e.g., cell line selection, incubation time, solvent controls) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing bromophenyl with chlorophenyl) to identify SAR trends .
  • Mechanistic studies : Use molecular docking to validate target binding and SPR (surface plasmon resonance) to quantify affinity .

Q. What strategies optimize reaction yields during the synthesis of the triazole-thiol intermediate?

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole sulfur .
  • Temperature control : Maintain 80–90°C during hydrazide coupling to prevent side reactions .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH-dependent degradation : Perform stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) using HPLC-MS .
  • Metabolite profiling : Incubate with liver microsomes to identify oxidation or hydrolysis byproducts .
  • Formulation strategies : Encapsulation in liposomes or PEGylation to enhance half-life .

Methodological Notes

  • Contradiction resolution : When conflicting biological data arise, cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Synthetic scalability : Pilot-scale reactions (10–50 g) require strict exclusion of moisture to prevent hydrolysis of the hydrazide group .

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